Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
Description
Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a tetrahydronaphthalene-derived ester featuring an allyl group at position 2, a methoxy substituent at position 6, and a ketone group at position 1. This compound is synthesized via condensation reactions involving ethyl acetoacetate and substituted naphthalenone precursors, typically yielding a brown oil with a moderate yield (70%) . Its structural complexity and functional groups make it a subject of interest in synthetic organic chemistry, particularly for applications in drug discovery and materials science. Notably, it has been listed as a discontinued research chemical by suppliers like CymitQuimica, indicating specialized or niche applications .
Properties
Molecular Formula |
C18H22O4 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl 2-(6-methoxy-1-oxo-2-prop-2-enyl-3,4-dihydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C18H22O4/c1-4-9-18(12-16(19)22-5-2)10-8-13-11-14(21-3)6-7-15(13)17(18)20/h4,6-7,11H,1,5,8-10,12H2,2-3H3 |
InChI Key |
CXMXEPJYUCFHDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCC2=C(C1=O)C=CC(=C2)OC)CC=C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
General Synthetic Strategy
The synthesis typically involves:
- Construction or derivatization of the 1,2,3,4-tetrahydronaphthalene core.
- Introduction of the 6-methoxy substituent.
- Installation of the allyl group at the 2-position.
- Formation of the ethyl acetate side chain at the 2-position via esterification or alkylation.
This multi-step approach often relies on selective functional group transformations and controlled reaction conditions to achieve regio- and stereoselectivity.
Key Synthetic Steps and Conditions
Formation of the Tetrahydronaphthalene Core with 6-Methoxy Substitution
One documented approach to the 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene intermediate involves catalytic hydrogenation or zinc reduction of appropriately substituted naphthalene derivatives in acetic acid-water mixtures at elevated temperatures (around 80 °C for 2 hours). For example, zinc powder (19.6 g, 300 mmol) is added to the precursor in acetic acid-water, stirred at 80 °C, filtered, and dried to afford the 6-methoxy-1-oxo-tetrahydronaphthalene derivative in high yield (~95%).
Allylation at the 2-Position
Allyl groups can be introduced via allylation reactions using allyl acetate or allyl halides under catalytic conditions. For instance, allyl acetate (100.1 mg, 1 mmol) can be reacted with the tetrahydronaphthalene intermediate in the presence of a base such as sodium carbonate (Na2CO3) and a diphosphine ligand catalyst (e.g., DPPM, 10 mol%) under an inert nitrogen atmosphere. The reaction is typically performed in 1,2-dichloroethane (DCE) at 90 °C under blue LED irradiation for 24 hours to facilitate the allylation.
Representative Experimental Procedure
A typical synthesis sequence based on literature data may proceed as follows:
Mechanistic Insights and Catalysis
- The allylation step utilizes a palladium or rhodium catalyst with diphosphine ligands to promote selective C–C bond formation at the 2-position of the tetrahydronaphthalene ring.
- The use of blue LED light irradiation assists in photocatalytic activation facilitating the allylation.
- Alkylation with ethyl chloroacetate proceeds via nucleophilic substitution, where the tetrahydronaphthalene enolate or phenolate intermediate attacks the electrophilic alkyl halide.
Analytical and Purification Techniques
- After each synthetic step, the reaction mixture is typically quenched with water and extracted with ethyl acetate.
- Organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification is achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (e.g., 30:1) as eluents.
- Structural confirmation is performed by NMR spectroscopy (1H and 13C), IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application, but often involve modulation of metabolic or signaling pathways .
Comparison with Similar Compounds
The compound belongs to a broader class of tetrahydronaphthalene-based esters, which vary in substituents (e.g., allyl, cyclopropyl, hydroxy, or ethyl groups) and functional groups (e.g., ketones, esters). Below is a detailed comparison with structurally related analogs:
Key Observations:
Substituent Effects on Reactivity and Yield: The allyl-substituted compound (target) is synthesized in 70% yield via condensation and esterification , whereas the cyclopropyl analog (27) requires purification by flash chromatography (FC) and is obtained as an orange oil . Hydroxy-substituted derivatives (e.g., Ethyl 2-(2-ethyl-6-hydroxy-1-oxo...)) achieve higher yields (82%) under acidic conditions (methanesulfonic acid in ethanol) , suggesting that electron-withdrawing groups may enhance reaction efficiency.
Physical State Variability: Allyl- and cyclopropyl-substituted compounds are oils, likely due to reduced crystallinity from bulky substituents.
Functional Group Impact :
- The methoxy group in the target compound enhances lipophilicity (logP ~3.07 estimated for analogs) compared to hydroxy-substituted derivatives, which may form hydrogen bonds .
- The oxoacetate group in compound 27 introduces additional electrophilic reactivity, enabling further functionalization .
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparisons
Insights:
Biological Activity
Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate (CAS Number: 7460-88-0) is a synthetic compound derived from a naphthalene scaffold. It possesses a unique structure that suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies and research findings.
Chemical Structure
The molecular formula for this compound is . The compound's structure includes an allyl group and a methoxy substituent on the naphthalene core, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Compounds derived from naphthalene have been shown to inhibit cancer cell proliferation.
- Antimicrobial Properties : Certain derivatives demonstrate effectiveness against various microbial strains.
- Anti-inflammatory Effects : Some analogs have been linked to reduced inflammation in biological models.
Anticancer Activity
A study evaluated the cytotoxic effects of various naphthalene derivatives, including those similar to this compound, against breast cancer cell lines such as MCF-7 and MDA-MB-468. These compounds showed significant inhibition of cell growth and induced apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways like PI3K/Akt .
Antimicrobial Properties
Research has demonstrated that naphthalene derivatives possess antimicrobial activity. This compound was tested against several bacterial strains. The results indicated that it exhibited moderate antibacterial effects, particularly against Gram-positive bacteria .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may have anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .
Case Studies
Q & A
Q. How can the synthesis of Ethyl 2-(2-allyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, starting from 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, allylation and esterification steps can be enhanced using anhydrous potassium carbonate (K₂CO₃) as a base in refluxing methanol, achieving a 70% yield . Column chromatography with pentane:ethyl acetate (8:2) as the mobile phase improves purity (RF = 0.3) . Catalytic methods, such as acid-catalyzed esterification (e.g., H₂SO₄ in methanol), are critical for minimizing side reactions .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include methoxy protons (δ ~3.8 ppm), allyl protons (δ ~5.1–5.9 ppm), and ester ethyl groups (δ ~1.2–4.2 ppm) .
- IR Spectroscopy : Confirms ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and ketone (C=O) at ~1650–1680 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
Q. How can reaction intermediates be purified when synthesizing tetrahydronaphthalene derivatives?
- Methodological Answer : Intermediate purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials. Recrystallization from ethanol or hexanes:ethyl acetate mixtures enhances purity . For oily products, column chromatography with gradient elution (e.g., hexanes to ethyl acetate) is effective .
Advanced Research Questions
Q. How does stereochemistry at the tetrahydronaphthalene core influence pharmacological activity in structurally related compounds?
- Methodological Answer : Enantiomers of similar compounds (e.g., N-(5-methoxy-tetrahydronaphthalen-2-yl) derivatives) show distinct dopamine D2/D3 receptor binding affinities. For example, (+)-enantiomers exhibit higher receptor occupancy and iron chelation efficacy, critical for neuroprotective applications. Stereochemical analysis requires chiral HPLC or X-ray crystallography .
Q. What computational strategies predict the biological activity or receptor binding affinity of this compound?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., dopamine receptors). Docking scores correlate with experimental IC₅₀ values .
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis using descriptors like logP and topological polar surface area (TPSA) predicts blood-brain barrier permeability .
Q. How can discrepancies in crystallographic data for tetrahydronaphthalene derivatives be resolved?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement. Key steps:
- Twinned Data Handling : Apply HKLF5 format in SHELXL to refine twin laws .
- High-Resolution Data : For macromolecular applications, SHELXPRO integrates density modification and phase extension .
- Validation Tools : Check R-factors, electron density maps, and ADDSYM in WinGX to detect missed symmetry .
Q. What strategies mitigate contradictions in NMR data interpretation for allylated tetrahydronaphthalene derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing signal splitting .
- Comparative Analysis : Cross-reference with published spectra of analogues (e.g., cyclohexyl or cyclopropyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
